(R)-(+)-O-Demethylbuchenavianine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H21NO4 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

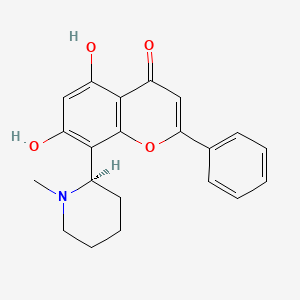

5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one |

InChI |

InChI=1S/C21H21NO4/c1-22-10-6-5-9-14(22)19-15(23)11-16(24)20-17(25)12-18(26-21(19)20)13-7-3-2-4-8-13/h2-4,7-8,11-12,14,23-24H,5-6,9-10H2,1H3/t14-/m1/s1 |

InChI Key |

BBZGOLNDVQZCIH-CQSZACIVSA-N |

Isomeric SMILES |

CN1CCCC[C@@H]1C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4)O)O |

Canonical SMILES |

CN1CCCCC1C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4)O)O |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-O-Demethylbuchenavianine is a naturally occurring piperidine-flavonoid alkaloid that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its primary natural sources, detailed methodologies for its isolation and purification, and an exploration of its known biological activities, with a focus on its role as a kinase inhibitor. Quantitative data from relevant studies are summarized, and key experimental protocols are presented to facilitate further research and development.

Natural Sources

This compound has been predominantly isolated from trees belonging to the genus Buchenavia, a member of the Combretaceae family. The primary species identified as sources for this compound are:

-

Buchenavia macrophylla Eichler : Both the fruits and leaves of this species have been reported to contain O-Demethylbuchenavianine and related flavoalkaloids.[1][2]

-

Buchenavia capitata (Vahl) Eichler : The leaves of this plant have also been identified as a significant source of O-Demethylbuchenavianine.[3][4]

Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic separation. The following protocol is a synthesized methodology based on established techniques for the isolation of flavonoid alkaloids.

Experimental Protocol: Isolation and Purification

1. Plant Material Collection and Preparation:

- Fresh leaves and fruits of Buchenavia macrophylla or Buchenavia capitata are collected.

- The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.

- The dried material is ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

- The powdered plant material is subjected to extraction with an organic solvent. A common method is maceration or Soxhlet extraction using methanol (B129727) or a chloroform-methanol mixture.

- The extraction is typically carried out for an extended period (24-48 hours) to ensure the exhaustive removal of secondary metabolites.

- The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.

3. Acid-Base Partitioning:

- The concentrated crude extract is dissolved in a 10% aqueous acetic acid solution.

- This acidic solution is then washed with a non-polar solvent, such as hexane (B92381) or ethyl acetate, to remove fats, waxes, and other non-alkaloidal compounds.

- The aqueous layer, containing the protonated alkaloid salts, is collected.

- The pH of the aqueous layer is then adjusted to be alkaline (pH 9-10) using a base, such as ammonium (B1175870) hydroxide. This deprotonates the alkaloids, rendering them soluble in organic solvents.

- The alkaline solution is then extracted with a chlorinated solvent, such as chloroform (B151607) or dichloromethane, to isolate the free alkaloids.

4. Chromatographic Purification:

- The resulting alkaloid-rich fraction is subjected to column chromatography for further purification.

- A common stationary phase used is silica (B1680970) gel.

- The column is eluted with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with an increasing proportion of methanol.

- Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

- Fractions containing this compound are pooled and may be subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to achieve high purity.

Experimental Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. Toxicology - Prof. RNDr. Jiøí Patoèka, DrSc - Flavonoid alkaloids of tropical trees of the genus Buchenavia [toxicology.cz]

- 3. Anti-HIV and cytotoxic alkaloids from Buchenavia capitata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Natural Products as Anti-HIV Agents and Role in HIV-Associated Neurocognitive Disorders (HAND): A Brief Overview [frontiersin.org]

For Immediate Release

This technical guide offers an in-depth exploration of the proposed biosynthetic pathway of Buchenavianine alkaloids, natural products isolated from Buchenavia capitata. Geared towards researchers, scientists, and drug development professionals, this document synthesizes current knowledge on flavonoid alkaloid biosynthesis to postulate a pathway for Buchenavianine, outlines key experimental methodologies for its elucidation, and presents a compilation of related known compounds.

Disclaimer: The biosynthesis of Buchenavianine alkaloids in Buchenavia capitata has not yet been fully elucidated in published scientific literature. The pathways and experimental designs detailed herein are putative and based on established principles of natural product biosynthesis, particularly of flavonoid alkaloids. This guide is intended to serve as a foundational resource to stimulate and direct future research in this area.

Introduction

Buchenavianine and its structural analogs are a class of flavonoid alkaloids found in plants of the Buchenavia genus. These compounds are of significant interest due to their potential biological activities, including anti-HIV properties.[1] Buchenavianine is characterized by a flavonoid core with a piperidine (B6355638) ring attached at the C8 position.[2] Understanding the biosynthetic machinery responsible for its production is crucial for potential biotechnological applications and the development of novel therapeutic agents. This guide provides a hypothetical framework for the biosynthesis of Buchenavianine, drawing parallels with the well-characterized general flavonoid biosynthetic pathway.

Proposed Biosynthetic Pathway of Buchenavianine

The biosynthesis of Buchenavianine is proposed to originate from two primary metabolic routes: the phenylpropanoid pathway, which provides the flavonoid backbone, and the lysine (B10760008) metabolism pathway, which is the likely source of the piperidine moiety.

The initial steps are part of the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine.[3][4][5] Through the sequential action of phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), L-phenylalanine is converted to 4-coumaroyl-CoA.[5][6]

Chalcone (B49325) synthase (CHS), a key enzyme in flavonoid biosynthesis, then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[5][6] Subsequently, chalcone isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone to produce (2S)-naringenin, a central intermediate in the flavonoid pathway.[5][6]

The piperidine ring of Buchenavianine is likely derived from the amino acid L-lysine. Through a series of enzymatic reactions involving decarboxylation, oxidation, and cyclization, L-lysine is converted to a piperideine intermediate, which is then reduced to the piperidine ring.

The final key step in the biosynthesis of the Buchenavianine scaffold is the proposed C-alkylation of the flavonoid core with the piperidine precursor. A yet-to-be-identified C-alkyltransferase is hypothesized to catalyze the attachment of the piperidine moiety to the C8 position of a flavonoid intermediate, likely a flavanone (B1672756) such as naringenin. Subsequent modifications, such as hydroxylation, methylation, and demethylation, would then lead to the formation of Buchenavianine and its various derivatives.

Caption: Putative biosynthetic pathway of Buchenavianine from L-phenylalanine and L-lysine.

Experimental Protocols for Pathway Elucidation

The elucidation of the Buchenavianine biosynthetic pathway will require a multi-faceted approach combining classical biochemical techniques with modern molecular biology and analytical chemistry. The following outlines a generalized experimental workflow.

Precursor Feeding Studies

-

Objective: To identify the primary precursors of the Buchenavianine scaffold.

-

Methodology:

-

Administer isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled L-phenylalanine and L-lysine) to Buchenavia capitata plant tissues or cell cultures.

-

Isolate Buchenavianine after a suitable incubation period.

-

Analyze the incorporation of the isotopic label into the Buchenavianine molecule using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Identification and Characterization of Biosynthetic Enzymes

-

Objective: To identify and functionally characterize the enzymes involved in the pathway.

-

Methodology:

-

Transcriptome Analysis: Perform RNA-sequencing of Buchenavia capitata tissues that actively produce Buchenavianine to identify candidate genes encoding biosynthetic enzymes (e.g., PAL, CHS, and putative C-alkyltransferases) by homology to known biosynthetic genes.

-

Enzyme Assays:

-

Prepare crude protein extracts from Buchenavia capitata.

-

Incubate the extracts with proposed substrates (e.g., naringenin and a piperidine precursor) and necessary co-factors.

-

Monitor the formation of the expected product using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Gene Cloning and Heterologous Expression:

-

Clone candidate genes into a suitable expression vector (e.g., in E. coli or yeast).

-

Purify the recombinant enzymes.

-

Perform in vitro assays with the purified enzymes to confirm their substrate specificity and catalytic activity.

-

-

In Vivo Gene Function Analysis

-

Objective: To confirm the role of candidate genes in Buchenavianine biosynthesis within the plant.

-

Methodology:

-

Virus-Induced Gene Silencing (VIGS): Temporarily silence the expression of candidate genes in Buchenavia capitata.

-

Analyze the metabolic profile of the silenced plants to observe any reduction in Buchenavianine accumulation.

-

Caption: A generalized workflow for the elucidation of the Buchenavianine biosynthetic pathway.

Known Buchenavianine and Related Alkaloids in Buchenavia Species

Several flavonoid alkaloids have been isolated from Buchenavia capitata and the closely related species Buchenavia macrophylla. A summary of these compounds is presented below.

| Compound Name | Chemical Structure | Plant Source | Reference |

| Buchenavianine | Flavonoid with a piperidine ring at C8 | B. capitata, B. macrophylla | [2][7] |

| O-Demethylbuchenavianine | Demethylated derivative of Buchenavianine | B. capitata, B. macrophylla | [7] |

| N-Demethylbuchenavianine | Demethylated derivative of Buchenavianine | B. macrophylla | [2][7] |

| N,O-bis-Demethylbuchenavianine | Doubly demethylated derivative of Buchenavianine | B. macrophylla | [2][7] |

| Capitavine | Flavonoid with a piperidine ring at C6 | B. capitata | [2] |

| 4'-Hydroxycapitavine | Hydroxylated derivative of Capitavine | B. capitata | [2] |

| 2,3-Dihydro-4'-hydroxycapitavine | Dihydroxylated derivative of Capitavine | B. capitata | [2] |

| N-Demethylcapitavine | Demethylated derivative of Capitavine | B. macrophylla | [2] |

| 2,3-Dihydrocapitavine | Dihydro derivative of Capitavine | B. macrophylla | [2] |

Conclusion

The biosynthesis of Buchenavianine alkaloids in Buchenavia capitata represents a fascinating area of plant natural product chemistry. While the precise enzymatic steps remain to be elucidated, the proposed pathway, based on the convergence of the phenylpropanoid and lysine metabolic routes, provides a solid foundation for future research. The experimental strategies outlined in this guide offer a roadmap for researchers to uncover the molecular machinery responsible for the synthesis of these promising bioactive compounds. The successful elucidation of this pathway will not only advance our fundamental understanding of plant biochemistry but also open avenues for the metabolic engineering and sustainable production of Buchenavianine and its derivatives for potential therapeutic applications.

References

- 1. Anti-HIV and cytotoxic alkaloids from Buchenavia capitata [pubmed.ncbi.nlm.nih.gov]

- 2. In Silico Pharmacological Prediction of Capitavine, Buchenavianine and Related Flavonoid Alkaloids [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Toxicology - Prof. RNDr. Jiøí Patoèka, DrSc - Flavonoid alkaloids of tropical trees of the genus Buchenavia [toxicology.cz]

(R)-(+)-O-Demethylbuchenavianine is a naturally occurring flavonoid alkaloid that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its discovery, history, and foundational experimental data for researchers, scientists, and drug development professionals.

Discovery and Historical Context

This compound was first reported in the scientific literature as a compound with notable biological activity in the early 1990s. Its discovery is intrinsically linked to a broader effort by the National Cancer Institute (NCI) in the United States to screen natural products for potential anti-HIV agents.

The key discovery was made by a team of researchers including J. A. Beutler, J. H. Cardellina II, J. B. McMahon, M. R. Boyd, and G. M. Cragg. Their work, published in 1992, identified a series of flavonoid alkaloids from the leaves of Buchenavia capitata, a tree native to Central and South America. Among these compounds, this compound was identified and characterized.[1]

Subsequent research has also identified this compound and related alkaloids, such as buchenavianine, N-demethylbuchenavianine, and N,O-bisdemethylbuchenavianine, in other species of the same genus, notably Buchenavia macrophylla. These findings have solidified the Buchenavia genus as a key source of this unique class of compounds.

Physicochemical Properties and Structure

This compound belongs to a class of compounds known as flavonoid alkaloids, which are characterized by a flavonoid core structure linked to an alkaloid moiety. The precise stereochemistry, denoted by the (R)-(+) designation, is a critical aspect of its chemical identity and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₂₃NO₅ |

| Molar Mass | 381.42 g/mol |

| Class | Flavonoid Alkaloid |

| Appearance | Not reported |

| Solubility | Soluble in organic solvents such as chloroform |

Experimental Protocols

While the seminal paper by Beutler et al. (1992) outlines the general approach to the isolation and characterization of this compound, detailed, step-by-step protocols are not extensively available in the public domain. The following represents a generalized workflow synthesized from standard phytochemistry practices for the isolation of flavonoid alkaloids.

General Isolation and Purification Workflow

Caption: Generalized workflow for the isolation and purification of this compound.

Methodology:

-

Plant Material Preparation: Leaves of Buchenavia species are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to solvent extraction, typically with a non-polar solvent like chloroform, to isolate the alkaloids.

-

Fractionation: The crude extract is then fractionated using techniques such as liquid-liquid partitioning to separate compounds based on their polarity.

-

Chromatographic Purification: The enriched fraction is further purified using column chromatography, often with a silica gel stationary phase and a gradient of solvents.

-

Final Purification: High-performance liquid chromatography (HPLC) is employed for the final purification to yield the pure compound.

Structural Elucidation

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for Structural Elucidation

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | |

| ¹H NMR | To determine the number and types of protons in the molecule. |

| ¹³C NMR | To determine the number and types of carbon atoms. |

| 2D NMR (COSY, HMBC, HSQC) | To establish the connectivity between atoms. |

| Mass Spectrometry (MS) | To determine the molecular weight and elemental composition. |

| Optical Rotation | To determine the stereochemistry of the compound. |

Biological Activity

Initial screenings of this compound revealed its potential as both an anti-HIV agent and a cytotoxic compound.[1]

Anti-HIV Activity

Cytotoxic Activity

This compound has also demonstrated cytotoxic effects, suggesting its potential as an anticancer agent. This activity is common among flavonoid alkaloids and is an area of ongoing research.

Signaling Pathways

The precise signaling pathways modulated by this compound have not been extensively studied. However, based on the known mechanisms of action for related flavonoid alkaloids, several potential pathways can be hypothesized.

Potential Anti-HIV Mechanism of Action

Flavonoids are known to inhibit HIV replication at various stages of the viral life cycle. One of the key targets is the HIV integrase enzyme, which is essential for the integration of the viral DNA into the host cell's genome.

References

An in-depth analysis of the spectroscopic data for (R)-(+)-O-Demethylbuchenavianine, a flavonoid alkaloid isolated from Buchenavia capitata, reveals crucial insights for researchers in natural product chemistry and drug development. This technical guide provides a comprehensive overview of the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols, and logical workflows for the characterization of this compound.

Spectroscopic Data Analysis

The primary source for the spectroscopic characterization of this compound is the research published by Beutler et al. in the Journal of Natural Products (1992). This study was instrumental in identifying the compound's anti-HIV activity and revising the ¹³C NMR assignments for a series of related flavonoid alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR data are essential for confirming its complex heterocyclic structure, which features a flavone (B191248) core linked to a piperidine (B6355638) moiety.

¹³C NMR Spectral Data:

The ¹³C NMR data is particularly significant as the 1992 study by Beutler et al. provided revised assignments for this class of compounds. The chemical shifts provide a detailed map of the carbon skeleton.

| Carbon Atom | Chemical Shift (δ) ppm |

| 2 | 163.7 |

| 3 | 104.9 |

| 4 | 182.2 |

| 5 | 161.4 |

| 6 | 109.1 |

| 7 | 164.5 |

| 8 | 94.0 |

| 9 | 157.0 |

| 10 | 104.4 |

| 1' | 121.5 |

| 2' | 128.6 |

| 3' | 116.0 |

| 4' | 159.2 |

| 5' | 116.0 |

| 6' | 128.6 |

| 2'' | 55.4 |

| 3'' | 26.1 |

| 4'' | 24.5 |

| 5'' | 33.1 |

| 6'' | 61.2 |

| N-CH₃ | 42.9 |

¹H NMR Spectral Data:

The ¹H NMR spectrum provides information on the proton environment within the molecule, including the number of different types of protons, their chemical shifts, and their coupling patterns (splitting).

| Proton(s) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 6.55 | s | |

| H-2', H-6' | 7.81 | d | 8.8 |

| H-3', H-5' | 6.95 | d | 8.8 |

| H-2'' | 3.25 | m | |

| H-3''ax | 1.55 | m | |

| H-3''eq | 2.05 | m | |

| H-4'' | 1.70 | m | |

| H-5''ax | 1.60 | m | |

| H-5''eq | 1.85 | m | |

| H-6''ax | 2.80 | m | |

| H-6''eq | 3.15 | m | |

| N-CH₃ | 2.45 | s | |

| 5-OH | 13.5 | s | |

| 7-OH | br s | ||

| 4'-OH | br s |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of this compound. The primary citation indicates the use of this technique for structural confirmation.

| Ion | m/z |

| [M+H]⁺ | 410.1917 |

Experimental Protocols

The isolation and characterization of this compound involved a series of meticulous experimental procedures.

Isolation of this compound

The compound was isolated from the leaves of Buchenavia capitata. The general workflow for isolation is as follows:

Spectroscopic Analysis

NMR spectra were recorded on a high-field spectrometer. Samples were typically dissolved in deuterated solvents such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. Mass spectra were obtained using a high-resolution mass spectrometer.

Logical Relationships in Structure Elucidation

The process of determining the structure of this compound relies on the integration of data from various spectroscopic techniques.

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. The detailed data and protocols are intended to support further research into its biological activities and potential as a therapeutic agent. Researchers are encouraged to consult the primary literature for more in-depth experimental details.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico prediction of the bioactivity of (R)-(+)-O-Demethylbuchenavianine, a flavonoid alkaloid with therapeutic potential. By leveraging computational methodologies, researchers can efficiently screen for potential biological targets, predict pharmacokinetic properties, and guide further experimental validation, thereby accelerating the drug discovery pipeline. This document outlines the predicted bioactivities of this compound and its analogs, details the methodologies for its in silico analysis, and provides established protocols for experimental validation.

Predicted Bioactivity and Physicochemical Properties

In silico studies have been conducted on O-demethylbuchenavianine and related flavonoid alkaloids to predict their bioactivity and pharmacokinetic profiles. These computational analyses provide valuable insights into their potential as therapeutic agents. A recent study highlighted the potential anti-HIV activity of Buchenavia capitata constituents, with O-demethylbuchenavianine identified as the most active component[1].

Predicted Bioactivity Scores

Computational tools are used to predict the likelihood of a compound acting on major drug target classes. The bioactivity scores for O-demethylbuchenavianine and its related compounds suggest potential interactions with G-protein coupled receptors (GPCRs), enzymes, and nuclear receptors.

Table 1: Predicted Bioactivity Scores for Buchenavianine Derivatives

| Compound | GPCR Ligand | Ion Channel Modulator | Kinase Inhibitor | Nuclear Receptor Ligand | Protease Inhibitor | Enzyme Inhibitor |

| Buchenavianine | 0.12 | -0.12 | -0.25 | 0.07 | -0.10 | 0.17 |

| O-Demethylbuchenavianine | 0.15 | -0.09 | -0.21 | 0.10 | -0.08 | 0.20 |

| N-Demethylbuchenavianine | 0.20 | -0.04 | -0.18 | 0.28 | -0.02 | 0.22 |

| N,O-Bisdemethylbuchenavianine | 0.18 | -0.06 | -0.15 | 0.25 | -0.05 | 0.21 |

Source: Adapted from in silico pharmacological predictions of capitavine, buchenavianine and related flavonoid alkaloids. A higher score indicates a higher probability of biological activity.

Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Properties

The drug-likeness and pharmacokinetic properties of a compound are crucial for its development as a therapeutic agent. In silico ADMET prediction tools, such as SwissADME, are employed to evaluate these characteristics. These tools analyze properties based on established rules like Lipinski's rule of five to predict oral bioavailability[1].

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of Buchenavianine Derivatives

| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Acceptors | H-bond Donors | TPSA (Ų) | GI Absorption | BBB Permeant |

| Buchenavianine | 367.41 | 3.85 | 6 | 1 | 68.99 | High | Yes |

| O-Demethylbuchenavianine | 353.38 | 3.55 | 6 | 2 | 89.22 | High | No |

| N-Demethylbuchenavianine | 353.38 | 3.60 | 6 | 2 | 81.18 | High | Yes |

| N,O-Bisdemethylbuchenavianine | 339.36 | 3.30 | 6 | 3 | 101.41 | High | No |

Source: Adapted from in silico pharmacological predictions of capitavine, buchenavianine and related flavonoid alkaloids. TPSA: Topological Polar Surface Area; GI: Gastrointestinal; BBB: Blood-Brain Barrier.

Predicted Toxicity Risks

Toxicity is a major cause of failure in drug development. Computational tools can predict the potential toxicity risks of compounds, such as mutagenicity, tumorigenicity, and irritancy.

Table 3: Predicted Toxicity Risks for Buchenavianine Derivatives

| Compound | Mutagenic | Tumorigenic | Irritant | Reproductive Effect |

| Buchenavianine | Low Risk | Low Risk | Low Risk | Low Risk |

| O-Demethylbuchenavianine | High Risk | Low Risk | Low Risk | Low Risk |

| N-Demethylbuchenavianine | Low Risk | Low Risk | Low Risk | Low Risk |

| N,O-Bisdemethylbuchenavianine | High Risk | Low Risk | Low Risk | Low Risk |

Source: Adapted from in silico pharmacological predictions of capitavine, buchenavianine and related flavonoid alkaloids. Predictions are based on computational models.

In Silico Methodologies

The prediction of bioactivity for this compound involves a multi-step computational workflow. This process integrates various in silico techniques to build a comprehensive profile of the compound's potential biological effects.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[2][3][4][5][6]

Protocol:

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein from a database such as the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound.

-

Optimize the ligand's geometry and assign partial charges.

-

-

Docking Simulation:

-

Define the binding site on the receptor.

-

Use a docking algorithm (e.g., AutoDock, Glide) to explore possible binding poses of the ligand within the binding site.

-

-

Scoring and Analysis:

-

Score the generated poses based on a scoring function that estimates the binding free energy.

-

Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity.[7][8][9][10]

Protocol:

-

Data Collection:

-

Compile a dataset of compounds with known biological activities against a specific target.

-

-

Descriptor Calculation:

-

Calculate molecular descriptors (physicochemical properties, topological indices, etc.) for each compound in the dataset.

-

-

Model Development:

-

Divide the dataset into a training set and a test set.

-

Use statistical methods (e.g., multiple linear regression, partial least squares) to build a QSAR model that correlates the descriptors with biological activity.

-

-

Model Validation:

-

Validate the model's predictive power using the test set and statistical metrics such as R² and Q².

-

-

Prediction for New Compounds:

-

Use the validated QSAR model to predict the activity of this compound.

-

Pharmacophore Modeling

A pharmacophore is an abstract representation of the molecular features necessary for a ligand to be recognized by a biological target.[11][12][13][14][15]

Protocol:

-

Feature Identification:

-

Identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) among a set of known active ligands.

-

-

Model Generation:

-

Generate a 3D arrangement of these features that represents the pharmacophore model. This can be done based on a set of active ligands (ligand-based) or the structure of the ligand-receptor complex (structure-based).

-

-

Database Screening:

-

Use the pharmacophore model as a 3D query to screen compound libraries for molecules that match the pharmacophoric features.

-

-

Hit Identification:

-

The identified "hits" are potential new active compounds.

-

Experimental Validation Protocols

The in silico predictions for this compound's bioactivity must be validated through experimental assays. The following are general protocols for assays relevant to the predicted targets.

GPCR Ligand Binding Assay

This assay measures the ability of a compound to bind to a specific GPCR.[16][17][18][19]

Protocol:

-

Membrane Preparation:

-

Prepare cell membranes expressing the target GPCR.

-

-

Binding Reaction:

-

Incubate the membranes with a radiolabeled ligand known to bind to the receptor and varying concentrations of this compound.

-

-

Separation of Bound and Free Ligand:

-

Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration.

-

-

Quantification:

-

Quantify the amount of radioactivity bound to the membranes.

-

-

Data Analysis:

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Enzyme Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific enzyme.[20][21][22][23][24]

Protocol:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing the target enzyme, its substrate, and a suitable buffer.

-

-

Incubation:

-

Add varying concentrations of this compound to the reaction mixture and incubate.

-

-

Reaction Initiation and Monitoring:

-

Initiate the enzymatic reaction (e.g., by adding the substrate).

-

Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate, often using a spectrophotometer or fluorometer.

-

-

Data Analysis:

-

Calculate the initial reaction rates at different inhibitor concentrations.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

-

Nuclear Receptor Activation Assay

This assay assesses the ability of a compound to activate a nuclear receptor, often using a reporter gene.[25][26][27][28][29]

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T).

-

Transfect the cells with a plasmid containing the ligand-binding domain of the target nuclear receptor fused to a DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a responsive promoter.

-

-

Compound Treatment:

-

Treat the transfected cells with varying concentrations of this compound.

-

-

Luciferase Assay:

-

After an incubation period, lyse the cells and measure the luciferase activity, which is indicative of nuclear receptor activation.

-

-

Data Analysis:

-

Determine the EC50 value, the concentration of the compound that produces 50% of the maximal response.

-

In Vitro Anti-HIV Assay

Given the predicted anti-HIV activity, various in vitro assays can be used for validation.[1][30][31][32][33]

Protocol (using CEM-GFP cells): [30][32]

-

Cell Culture:

-

Culture CEM-GFP cells, which are engineered to express Green Fluorescent Protein (GFP) upon HIV infection.

-

-

Compound Treatment:

-

Treat the cells with different concentrations of this compound.

-

-

HIV Infection:

-

Infect the treated cells with a known amount of HIV-1.

-

-

Incubation and Analysis:

-

After a suitable incubation period (e.g., 72 hours), measure the percentage of GFP-positive cells using flow cytometry.

-

-

Data Analysis:

-

Calculate the IC50 value, representing the concentration of the compound that inhibits HIV replication by 50%.

-

Potential Signaling Pathway Involvement

Based on the predicted bioactivities, this compound could potentially modulate signaling pathways associated with GPCRs, nuclear receptors, or specific enzymes. For instance, if it acts as a ligand for a GPCR, it could influence downstream second messenger systems like cAMP or inositol (B14025) phosphates. If it interacts with a nuclear receptor, it could alter gene expression related to metabolism or inflammation.

Conclusion

The in silico prediction of this compound's bioactivity provides a strong foundation for its further investigation as a potential therapeutic agent. The computational data suggest promising interactions with key drug targets and favorable pharmacokinetic properties, although a potential for mutagenicity warrants further investigation. The experimental protocols outlined in this guide offer a clear path for the validation of these in silico findings. Through a synergistic approach that combines computational prediction with experimental verification, the therapeutic potential of this compound can be thoroughly and efficiently explored.

References

- 1. In vitro anti-HIV activity [bio-protocol.org]

- 2. Principles, Processes and Types of Molecular Docking - Creative Proteomics [iaanalysis.com]

- 3. biotechworldindia.in [biotechworldindia.in]

- 4. Molecular Docking: A Structure-Based Drug Designing Approach. [jscimedcentral.com]

- 5. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]

- 6. Molecular Docking - Drug Design Org [drugdesign.org]

- 7. neovarsity.org [neovarsity.org]

- 8. cellalabs.com [cellalabs.com]

- 9. QSAR Analysis - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 10. neovarsity.org [neovarsity.org]

- 11. fiveable.me [fiveable.me]

- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. researchgate.net [researchgate.net]

- 15. babrone.edu.in [babrone.edu.in]

- 16. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mesoscale.com [mesoscale.com]

- 18. 2024.sci-hub.se [2024.sci-hub.se]

- 19. moleculardevices.com [moleculardevices.com]

- 20. superchemistryclasses.com [superchemistryclasses.com]

- 21. 2024.sci-hub.se [2024.sci-hub.se]

- 22. benchchem.com [benchchem.com]

- 23. A standard operating procedure for an enzymatic activity inhibition assay [ouci.dntb.gov.ua]

- 24. researchgate.net [researchgate.net]

- 25. Nuclear Receptor Activation | Evotec [evotec.com]

- 26. eubopen.org [eubopen.org]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. mdpi.com [mdpi.com]

- 29. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Testing anti-HIV activity of antiretroviral agents in vitro using flow cytometry analysis of CEM-GFP cells infected with transfection-derived HIV-1 NL4-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. insti.com [insti.com]

- 32. researchgate.net [researchgate.net]

- 33. aazlab.fr [aazlab.fr]

Unveiling the Therapeutic Potential of Flavonoid Alkaloids: A Technical Guide to Core Targets

For Researchers, Scientists, and Drug Development Professionals

Flavonoid alkaloids, a unique class of natural products possessing a hybrid structure of a flavonoid core and a nitrogen-containing moiety, are emerging as a promising frontier in drug discovery. Their diverse pharmacological activities, ranging from anticancer and anti-inflammatory to neuroprotective and antidiabetic, have garnered significant attention within the scientific community. This technical guide provides an in-depth exploration of the key therapeutic targets of flavonoid alkaloids, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to facilitate further research and development in this exciting field.

Key Therapeutic Targets and Mechanisms of Action

Flavonoid alkaloids exert their therapeutic effects by modulating a variety of molecular targets, primarily protein kinases, which are crucial regulators of cellular processes. Dysregulation of these kinases is a hallmark of many diseases, including cancer and inflammatory disorders.

Cyclin-Dependent Kinases (CDKs): The Primary Frontier in Cancer Therapy

A significant number of flavonoid alkaloids have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), enzymes that govern the progression of the cell cycle. By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Flavopiridol (B1662207) (Alvocidib): A Pan-CDK Inhibitor in Clinical Development

Flavopiridol, a synthetic flavonoid derived from the natural chromone (B188151) alkaloid rohitukine (B1679509), is the most extensively studied flavonoid alkaloid. It acts as a potent, ATP-competitive inhibitor of multiple CDKs, with a particularly high affinity for CDK9.[1][2] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1, rendering cancer cells more susceptible to apoptosis.[3] Flavopiridol has demonstrated clinical activity in various hematological malignancies, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[4][5]

Rohitukine and its Derivatives: Selective CDK Inhibition

Rohitukine, isolated from the bark of Dysoxylum binectariferum, and its semi-synthetic derivatives are another important class of CDK-inhibiting flavonoid alkaloids.[6] These compounds have shown promising inhibitory activity against CDK2 and CDK9.[7] Structure-activity relationship (SAR) studies have revealed that modifications to the rohitukine scaffold can significantly enhance potency and selectivity, paving the way for the design of next-generation CDK inhibitors.

Other Kinase Targets

Beyond CDKs, flavonoid alkaloids have been shown to inhibit other protein kinases involved in cell signaling pathways implicated in various diseases.

-

p38 Mitogen-Activated Protein Kinase (MAPK): Flavopiridol has been found to inhibit p38γ and p38δ kinases, which are involved in inflammatory responses and cancer progression.[8]

-

Protein Kinase C (PKC): Certain flavonoids have demonstrated inhibitory activity against PKC, a key enzyme in signal transduction pathways that regulate cell growth and differentiation.[9] The planar structure of the flavone (B191248) core and the presence of specific hydroxyl groups are crucial for this inhibition.[9]

-

Phosphatidylinositol 3-Kinase (PI3K): The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in cancer. Some flavonoids, such as myricetin (B1677590) and quercetin, have been shown to inhibit PI3K activity.[10][11]

Quantitative Bioactivity Data

The following tables summarize the in vitro inhibitory activities of selected flavonoid alkaloids against their primary kinase targets.

| Flavonoid Alkaloid | Target Kinase | IC50 (nM) | Cell Line/Assay Conditions | Reference(s) |

| Flavopiridol (Alvocidib) | CDK1 | 30 | Cell-free assay | |

| CDK2 | 20-170 | Cell-free assay | [1] | |

| CDK4 | 20-100 | Cell-free assay | [1] | |

| CDK6 | 60-100 | Cell-free assay | [1] | |

| CDK7 | 875 | Cell-free assay | [1] | |

| CDK9 | 6-20 | Cell-free assay | [2][12] | |

| p38α | 1340 | Cell-free kinase assay | [8] | |

| p38β | 1280 | Cell-free kinase assay | [8] | |

| p38γ | 650 | Cell-free kinase assay | [8] | |

| p38δ | 450 | Cell-free kinase assay | [8] | |

| Rohitukine | CDK9/T1 | 657-735 | Cell-free kinase assay | [6] |

| IIIM-290 (Rohitukine derivative) | CDK9/T1 | 7.1-10 | Cell-free kinase assay | [6] |

| P276-00 (Rohitukine derivative) | CDK9/T1 | 20 | Cell-free kinase assay | [12] |

| Flavonoid Alkaloid | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Flavopiridol (Alvocidib) | LNCaP (Prostate) | 0.016 | [1] |

| K562 (Leukemia) | 0.130 | [1] | |

| Hut78 (Cutaneous T-cell Lymphoma) | < 0.1 | [8] | |

| A549 (Lung) | 4 | [12] | |

| DU145 (Prostate) | 2 | [12] | |

| MCF-7 (Breast) | Not specified | [13] | |

| 3'-Nitroflavone | B16F10 (Melanoma) | 20 | [14] |

| 3',5'-Dimethoxyflavone | B16F10 (Melanoma) | 500 | [14] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to identify and characterize the therapeutic targets of flavonoid alkaloids.

Target Identification Workflow for Natural Products

The identification of the molecular targets of natural products is a critical step in drug discovery. A general workflow for this process is outlined below.

Cyclin-Dependent Kinase (CDK) Inhibition Assay

The inhibitory activity of flavonoid alkaloids against CDKs is typically determined using in vitro kinase assays. These assays measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Principle: The assay quantifies the amount of ATP consumed or the amount of phosphorylated substrate produced during the kinase reaction. A decrease in kinase activity in the presence of the flavonoid alkaloid indicates inhibition.

General Protocol:

-

Reagents and Materials:

-

Recombinant human CDK/cyclin complexes (e.g., CDK9/T1)

-

Kinase buffer (containing HEPES, MgCl2, EGTA, etc.)

-

ATP

-

Substrate (e.g., a peptide derived from a known CDK substrate like the C-terminal domain of RNA polymerase II for CDK9)

-

Test compound (flavonoid alkaloid) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP formation)

-

Microplate reader for luminescence detection

-

-

Procedure: a. Prepare a reaction mixture containing the CDK/cyclin complex, kinase buffer, and substrate in a 96- or 384-well plate. b. Add serial dilutions of the flavonoid alkaloid (or DMSO as a vehicle control) to the wells. c. Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding ATP to each well. e. Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes). f. Stop the reaction by adding a kinase inhibitor or a buffer that chelates Mg2+. g. Add the detection reagent according to the manufacturer's instructions. h. Measure the signal (e.g., luminescence) using a microplate reader.

-

Data Analysis: a. Calculate the percentage of kinase inhibition for each concentration of the flavonoid alkaloid relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the kinase activity) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability/Cytotoxicity Assay (MTT Assay)

The effect of flavonoid alkaloids on the viability and proliferation of cancer cells is often assessed using the MTT assay.

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

-

Cell Culture:

-

Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of the flavonoid alkaloid for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

-

MTT Incubation:

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.

-

-

Formazan Solubilization:

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution).

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

-

Signaling Pathways Modulated by Flavonoid Alkaloids

Flavonoid alkaloids, particularly CDK inhibitors, exert their cellular effects by modulating key signaling pathways that control cell cycle progression, transcription, and apoptosis.

CDK-Mediated Cell Cycle Regulation

CDKs and their cyclin partners are the master regulators of the cell cycle. Flavonoid alkaloids that inhibit CDKs can cause cell cycle arrest at different checkpoints.

CDK9-Mediated Transcriptional Regulation and Apoptosis

CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for transcriptional elongation. Inhibition of CDK9 by flavonoid alkaloids like flavopiridol leads to a decrease in the transcription of short-lived anti-apoptotic proteins, thereby promoting apoptosis.

References

- 1. mdpi.com [mdpi.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. KEGG PATHWAY: PI3K-Akt signaling pathway - Reference pathway [kegg.jp]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Protein kinase C inhibition by plant flavonoids. Kinetic mechanisms and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Relationship between flavonoid structure and inhibition of phosphatidylinositol 3-kinase: a comparison with tyrosine kinase and protein kinase C inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. graphviz.org [graphviz.org]

- 13. Design, Synthesis, Antiproliferative and CDK2-Cyclin A Inhibitory Activity of Novel Flavopiridol Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. imrpress.com [imrpress.com]

Disclaimer: Scientific literature extensively documents the biological activities of extracts from the Buchenavia genus and the presence of the compound O-demethylbuchenavianine. However, specific research isolating and characterizing the "(R)-(+)-" stereoisomer of O-Demethylbuchenavianine is not presently available. This guide, therefore, focuses on the known information regarding O-demethylbuchenavianine and the broader traditional and scientific context of the Buchenavia genus, from which it is derived.

Introduction

The quest for novel therapeutic agents has increasingly turned towards natural products, which have historically been a rich source of bioactive compounds. Within this context, the flavonoid alkaloids isolated from the Buchenavia genus, belonging to the Combretaceae family, have garnered interest for their potential pharmacological activities. This technical guide provides a comprehensive overview of the available scientific data concerning O-Demethylbuchenavianine and its role within the traditional medicinal uses of Buchenavia species. The Combretaceae family is widely distributed in tropical and subtropical regions and has a long history of use in traditional medicine for treating a variety of ailments, including infections and inflammatory conditions.[1][2]

Ethnobotanical Significance and Traditional Medicine

Plants of the Buchenavia genus are utilized in the traditional medicine systems of Central and South America.[3] Ethnobotanical studies have documented the use of various parts of these plants, particularly the leaves, for the treatment of inflammatory disorders and infections.[3] In northeastern Brazil, for instance, decoctions and infusions of Buchenavia species are traditionally prepared as remedies for such conditions.[4] The empirical knowledge of indigenous communities points towards the presence of bioactive constituents with tangible therapeutic effects, which has prompted scientific investigation into the phytochemistry and pharmacology of this genus.

Phytochemistry: The Flavonoid Alkaloids

The primary bioactive compounds of interest within the Buchenavia genus are a class of molecules known as flavonoid alkaloids. These are hybrid structures combining a flavonoid core with an alkaloid moiety. Among these, buchenavianine and its derivative, O-demethylbuchenavianine, have been identified. While detailed phytochemical analyses of all Buchenavia species are not exhaustive, these compounds are considered significant markers for the genus.

Biological Activities and Quantitative Data

Scientific investigations have focused on crude extracts of Buchenavia species, revealing a spectrum of biological activities. The most notable of these are antimicrobial, antioxidant, and antiviral properties.

Antimicrobial Activity

Extracts from Buchenavia tetraphylla have demonstrated significant activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

| Extract/Fraction | Microorganism | MIC (mg/mL) | Reference |

| Hydroalcoholic Extract | Micrococcus luteus | 0.10 | [2] |

| Pseudomonas aeruginosa | 0.20 | [2] | |

| Mycobacterium smegmatis | 0.39 | [2] | |

| Proteus vulgaris | 0.78 | [2] | |

| Staphylococcus aureus | 0.78 | [2] | |

| Cyclohexane Fraction | Micrococcus luteus | 0.10 | [2] |

| Pseudomonas aeruginosa | 0.20 | [2] | |

| Salmonella enteritidis | 0.39 | [2] | |

| Staphylococcus aureus | 1.56 | [2] |

Anti-HIV Activity

O-demethylbuchenavianine has been reported to exhibit anti-HIV activity. While the precise mechanism has not been elucidated for this specific compound, many antiviral natural products, including some flavonoids and alkaloids, are known to target key viral enzymes. A common mechanism of action for anti-HIV compounds is the inhibition of reverse transcriptase, an enzyme crucial for the replication of the virus.[5][6]

Experimental Protocols

The following sections detail the methodologies employed in the scientific literature for the extraction and biological evaluation of compounds from Buchenavia species.

Extraction of Bioactive Compounds from Buchenavia Leaves

A general protocol for the extraction and fractionation of bioactive compounds from Buchenavia leaves is as follows:

-

Collection and Preparation: Fresh leaves of the Buchenavia species are collected, washed, and air-dried at room temperature. The dried leaves are then ground into a fine powder.

-

Maceration: The powdered plant material is subjected to maceration with a suitable solvent, such as ethanol (B145695) or methanol, for a period of 72 hours with occasional agitation.

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.

-

Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their solubility.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the extracts is determined using the broth microdilution method:

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard.

-

Serial Dilution: The plant extracts are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the extract that completely inhibits the visible growth of the microorganism.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

Caption: General workflow for the extraction and bioassay of compounds from Buchenavia leaves.

Hypothetical Anti-Inflammatory Signaling Pathway

Caption: A hypothetical anti-inflammatory signaling pathway possibly targeted by O-Demethylbuchenavianine.

Hypothetical Anti-HIV Mechanism: Reverse Transcriptase Inhibition

Caption: A simplified, hypothetical mechanism of anti-HIV action via reverse transcriptase inhibition.

Conclusion and Future Directions

The available evidence suggests that the genus Buchenavia is a promising source of bioactive compounds with potential therapeutic applications, particularly in the areas of infectious and inflammatory diseases. The traditional use of these plants is supported by modern scientific studies demonstrating their antimicrobial and antioxidant properties. O-demethylbuchenavianine, a constituent of this genus, has been identified as having anti-HIV activity.

However, a significant gap in knowledge exists concerning the specific stereoisomer (R)-(+)-O-Demethylbuchenavianine. Future research should prioritize the isolation and complete stereochemical characterization of this compound. Subsequent pharmacological studies are necessary to elucidate its specific biological activities, mechanisms of action, and potential for drug development. Such focused research will be crucial in validating the ethnobotanical claims and fully realizing the therapeutic potential of this natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory and phytochemical evaluation of Combretum aculeatum Vent growing in Sudan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antiviral drug - Anti-HIV, Treatment, Prevention | Britannica [britannica.com]

- 6. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buchenavianine, a flavonoid alkaloid identified from the plant genus Buchenavia, represents a class of natural products with emerging therapeutic interest. This technical guide provides a comprehensive review of the current scientific literature on Buchenavianine and its related compounds. It details their chemical structures, biological activities, and underlying mechanisms of action, with a focus on their potential as antiviral agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structures and Related Compounds

Buchenavianine and its derivatives are characterized by a flavonoid scaffold linked to a piperidine (B6355638) moiety. These compounds are primarily isolated from Buchenavia macrophylla and Buchenavia capitata. Key members of this family include:

-

Buchenavianine : The parent compound of this series.

-

O-demethylbuchenavianine : A derivative that has demonstrated significant biological activity.

-

N-demethylbuchenavianine : Another identified analogue.

-

N,O-bis-demethylbuchenavianine : A doubly demethylated derivative.

An in-silico study has suggested that Buchenavianine and its relatives possess favorable pharmacokinetic properties, including good gastrointestinal absorption, and exhibit potential as ligands for G-protein coupled receptors (GPCRs), enzyme inhibitors, and nuclear receptor ligands.

Biological Activity: Anti-HIV Potential

The most notable biological activity reported for this class of compounds is their anti-HIV potential. Research has identified O-demethylbuchenavianine as the most active constituent from Buchenavia capitata extracts in assays measuring cytoprotective effects against HIV.

Quantitative Analysis of Anti-HIV Activity

While the seminal 1992 study by Beutler et al. highlighted the anti-HIV properties of O-demethylbuchenavianine, it characterized the cytoprotective effects as "moderate" without specifying a precise IC50 value. Further quantitative data from subsequent studies are required to fully assess the potency of this compound.

Table 1: Summary of Reported Biological Activities

| Compound | Biological Activity | Assay System | Quantitative Data | Reference |

| O-demethylbuchenavianine | Anti-HIV | Syncytium-forming microassay with CEM-SS cells | Moderate cytoprotective effects | Beutler et al., 1992 |

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for the replication and advancement of research on these compounds.

Anti-HIV Syncytium-Forming Microassay

The anti-HIV activity of O-demethylbuchenavianine was determined using a syncytium-forming microassay with the CEM-SS human T-cell line. This assay is a common method for evaluating the ability of a compound to inhibit HIV-induced cell fusion.

Experimental Workflow: Anti-HIV Syncytium-Forming Assay

Caption: Workflow for the anti-HIV syncytium-forming assay.

Detailed Protocol:

-

Cell Culture: CEM-SS cells are maintained in appropriate culture medium.

-

Plating: A defined number of CEM-SS cells are seeded into the wells of a 96-well microtiter plate.

-

Compound Addition: The test compound (e.g., O-demethylbuchenavianine) is serially diluted and added to the wells.

-

Infection: A standardized amount of HIV is added to the wells containing the cells and the test compound.

-

Incubation: The plate is incubated for a period of 4-6 days to allow for viral replication and syncytia formation.

-

Observation and Quantification: The wells are examined microscopically for the presence and number of syncytia (large, multinucleated cells resulting from the fusion of infected and uninfected cells). The cytopathic effect is quantified.

-

Data Analysis: The concentration of the compound that inhibits syncytia formation by 50% (IC50) is calculated.

Mechanism of Action

The precise molecular mechanism underlying the anti-HIV activity of Buchenavianine and its derivatives has not been definitively elucidated. However, based on the known activities of other flavonoid compounds, it is hypothesized that they may act as inhibitors of HIV reverse transcriptase, a critical enzyme for the viral replication cycle.

Proposed Signaling Pathway: Inhibition of HIV Reverse Transcriptase

Caption: Proposed mechanism of action via reverse transcriptase inhibition.

Further enzymatic assays are necessary to confirm this hypothesis and to determine the specific type of inhibition (e.g., competitive, non-competitive).

Synthesis of Buchenavianine and Related Compounds

Detailed synthetic routes for Buchenavianine and its derivatives are not extensively reported in the current literature. The synthesis of flavonoid alkaloids typically involves multi-step processes. General strategies may include the construction of the flavonoid core followed by the introduction of the piperidine moiety, or the coupling of pre-functionalized flavonoid and piperidine precursors. The development of efficient and scalable synthetic methods will be crucial for further structure-activity relationship (SAR) studies and the generation of novel analogues with improved potency and pharmacokinetic profiles.

Future Directions

The study of Buchenavianine and its related compounds is a promising area of natural product research. Key future directions include:

-

Quantitative Bioactivity Screening: Comprehensive screening of all isolated derivatives to establish a clear SAR. This should include the determination of IC50 and EC50 values for anti-HIV activity.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways involved in their antiviral effects, with a focus on validating the inhibition of reverse transcriptase.

-

Total Synthesis and Analogue Development: Development of robust synthetic strategies to enable the preparation of larger quantities of the natural products and the creation of novel derivatives with enhanced activity and drug-like properties.

-

In Vivo Efficacy and Toxicity Studies: Evaluation of the most promising compounds in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

Conclusion

Buchenavianine and its congeners represent a valuable class of flavonoid alkaloids with demonstrated anti-HIV potential. While preliminary studies have laid a foundation for their therapeutic promise, significant further research is required to fully characterize their biological activities, elucidate their mechanisms of action, and develop them into viable drug candidates. This technical guide serves as a comprehensive starting point for researchers dedicated to advancing the scientific understanding and therapeutic application of these intriguing natural products.

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, research-grade protocol for the synthesis of (R)-(+)-O-Demethylbuchenavianine, a flavonoid alkaloid with potential therapeutic value, from its precursor Buchenavianine. The protocol is centered on the O-demethylation of the C5-methoxy group of Buchenavianine using boron tribromide (BBr₃), a standard and highly effective reagent for cleaving aryl methyl ethers. This application note includes a detailed experimental procedure, a summary of quantitative data, a visual representation of the workflow, and relevant safety information to guide researchers in the successful synthesis of this target compound.

Introduction

Buchenavianine is a naturally occurring flavonoid alkaloid isolated from plants of the Buchenavia genus.[1] This class of compounds has attracted significant scientific interest due to its unique structural features and promising biological activities. Notably, derivatives of Buchenavianine, such as this compound, have been highlighted for their potential anti-HIV activity, marking them as important leads in drug discovery and development programs.[1]

The conversion of Buchenavianine to this compound involves the selective demethylation of the aryl methyl ether at the C5 position of the flavonoid core. This transformation unmasks a hydroxyl group, which can be critical for biological activity and provides a site for further chemical modification. The protocol detailed herein employs boron tribromide (BBr₃), a powerful Lewis acid renowned for its efficacy in cleaving ether bonds under controlled conditions.[2][3][4]

Quantitative Data Summary

The following table outlines the key quantitative parameters for the proposed synthesis, based on a starting scale of 100 mg of Buchenavianine.

| Compound | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents | Expected Yield (%) |

| Buchenavianine | ~393.45 | 100 | ~0.254 | 1.0 | - |

| Boron Tribromide (BBr₃) | 250.52 | 191 | 0.762 | 3.0 | - |

| This compound | ~379.42 | - | - | - | ~85% |

| Note: Molar masses are estimated based on the putative chemical structures. The expected yield is an estimate based on typical outcomes for similar demethylation reactions. |

Detailed Experimental Protocol

Materials and Reagents

-

Buchenavianine (Starting Material)

-

Boron tribromide (BBr₃), 1.0 M solution in dichloromethane

-

Anhydrous Dichloromethane (DCM)

-

Methanol (B129727) (MeOH), ACS grade

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (B1210297) (EtOAc), HPLC grade

-

Hexanes, HPLC grade

-

Silica (B1680970) gel (230-400 mesh) for column chromatography

Equipment

-

Two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Rubber septa

-

Inert gas line (Nitrogen or Argon) with manifold

-

Syringes and needles for reagent transfer

-

Ice/water bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

Reaction Procedure

-

Reaction Setup: A 50 mL two-neck round-bottom flask is flame-dried under vacuum and backfilled with an inert gas (Nitrogen or Argon). The flask is allowed to cool to ambient temperature.

-

Dissolution of Buchenavianine: To the flask, add Buchenavianine (100 mg, ~0.254 mmol) and a magnetic stir bar. The flask is sealed with a septum, and anhydrous DCM (10 mL) is added via syringe. The mixture is stirred at room temperature until all the starting material has dissolved.

-

Cooling: The reaction flask is immersed in an ice bath and cooled to 0 °C with continuous stirring.

-

Reagent Addition: A 1.0 M solution of BBr₃ in DCM (0.76 mL, 0.76 mmol, 3.0 equivalents) is drawn into a syringe and added dropwise to the stirring solution over a period of 10 minutes.[5] A color change in the reaction mixture is typically observed.

-

Reaction Monitoring: The reaction is stirred at 0 °C for one hour, after which the ice bath is removed, and the mixture is allowed to warm to room temperature. The reaction progress is monitored by TLC (e.g., using a mobile phase of 9:1 DCM:MeOH) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Upon completion, the flask is cooled back to 0 °C in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of methanol (5 mL) to neutralize excess BBr₃ and decompose the boron-phenoxide complex.[6] Gas evolution may be observed.

-

Work-up:

-

The quenched mixture is transferred to a larger flask and concentrated under reduced pressure using a rotary evaporator to remove the solvents.

-

The resulting residue is redissolved in ethyl acetate (25 mL) and transferred to a separatory funnel.

-

The organic solution is washed sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) to remove acidic byproducts, followed by brine (20 mL).

-

The organic layer is separated, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to yield the crude product.

-

-

Purification: The crude residue is purified by flash column chromatography on silica gel. The column is eluted with a gradient of ethyl acetate in hexanes to isolate the pure this compound. Fractions are analyzed by TLC, and those containing the pure product are combined and concentrated to afford the final compound.

Visualizations

Experimental Workflow Diagram

Caption: Synthetic workflow for the O-demethylation of Buchenavianine.

Safety and Handling Precautions

-

Boron Tribromide (BBr₃): BBr₃ is a highly toxic and corrosive substance that reacts violently with moisture.[2][7] All manipulations must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere.

-

Solvents: Dichloromethane is a volatile solvent and a suspected carcinogen. Handle with care in a well-ventilated area.

Disclaimer: This protocol is a representative procedure based on established chemical principles for O-demethylation. It has not been optimized for this specific substrate. Researchers should perform their own risk assessment and consider small-scale pilot reactions to determine optimal conditions before scaling up.

References

- 1. mdpi.com [mdpi.com]

- 2. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]

- 4. nbinno.com [nbinno.com]

- 5. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

Introduction

(R)-(+)-O-Demethylbuchenavianine is a flavonoid alkaloid, a class of natural products characterized by a flavonoid core linked to a piperidine (B6355638) moiety. These compounds are of interest to researchers in natural product chemistry, pharmacology, and drug development due to their potential biological activities. As a specific analytical method for the quantification of this compound has not been detailed in peer-reviewed literature, this document provides a comprehensive guide for developing and validating a robust analytical method. The protocols described herein are based on established methods for the analysis of similar flavonoid and piperidine alkaloids and are intended to serve as a starting point for researchers.

The proposed primary analytical techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quantification and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity, particularly in complex biological matrices.

I. Proposed Analytical Methods

A. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and reliable technique for the quantification of chromophoric compounds like this compound. The following protocol is a recommended starting point for method development.

Experimental Protocol: HPLC-UV Method Development

-

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

-

Data acquisition and processing software.

-

-

Chromatographic Conditions (Recommended Starting Point):

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of moderately polar alkaloids.

-

Mobile Phase: A gradient elution is suggested to ensure good separation from other matrix components.

-

Solvent A: Water with 0.1% formic acid or 20 mM ammonium (B1175870) formate (B1220265) (pH 3). The acidic modifier helps to improve peak shape for alkaloids.

-

Solvent B: Acetonitrile (B52724) or Methanol (B129727).

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40 °C to ensure reproducible retention times.

-

Injection Volume: 10 µL.

-

Detection: Based on the flavonoid structure, a primary detection wavelength in the range of 254 nm to 370 nm should be evaluated. A PDA detector is ideal for determining the optimal wavelength.

-

-

Sample Preparation (from Plant Material):

-

Extraction:

-

Homogenize 1 gram of dried and powdered plant material (e.g., leaves of Buchenavia species).

-

Extract with 20 mL of methanol or a methanol/chloroform mixture by sonication for 30 minutes, followed by maceration for 24 hours at room temperature.

-

Centrifuge the extract at 4000 rpm for 15 minutes and collect the supernatant.

-

Repeat the extraction process twice more on the plant residue.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

-

Purification (Solid Phase Extraction - SPE):

-

Reconstitute the dried extract in 10 mL of 10% methanol in water.

-

Condition a C18 SPE cartridge (e.g., 500 mg) with methanol followed by water.

-

Load the reconstituted extract onto the SPE cartridge.

-

Wash the cartridge with water to remove highly polar impurities.

-

Elute the target analyte with methanol.

-

Evaporate the eluate to dryness and reconstitute in a known volume of the initial mobile phase for HPLC analysis.

-

-

-

Method Validation Parameters (to be determined experimentally):

-

Linearity: Prepare a series of standard solutions of purified this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) and construct a calibration curve.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

-

Precision: Assess intra-day and inter-day precision by analyzing replicate samples at different concentrations.

-

Accuracy: Determine by performing recovery studies using spiked matrix samples.

-

Specificity: Evaluate by analyzing blank matrix samples to ensure no interfering peaks at the retention time of the analyte.

-

B. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices like biological fluids, an LC-MS/MS method is recommended.

Experimental Protocol: LC-MS/MS Method Development

-

Instrumentation:

-

LC system (as described for HPLC-UV).

-

A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

Data acquisition and analysis software.

-

-

Chromatographic Conditions:

-

Similar to the HPLC-UV method, but with a potentially shorter column and faster flow rate compatible with the MS detector. UPLC (Ultra-Performance Liquid Chromatography) can be employed for higher resolution and faster analysis times.

-

-

Mass Spectrometry Conditions (to be optimized):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended for alkaloids due to the presence of the nitrogen atom in the piperidine ring, which is readily protonated.

-

Precursor and Product Ions:

-

Perform a full scan (Q1 scan) to determine the [M+H]+ of this compound.

-

Conduct a product ion scan to identify the most stable and abundant fragment ions.

-

Optimize the collision energy for the selected precursor → product ion transitions.

-

-